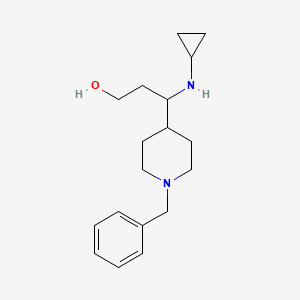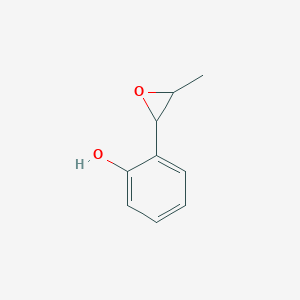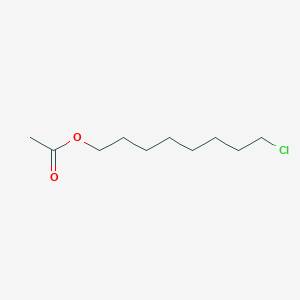
8-Chlorooctyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chlorooctyl acetate can be synthesized through the esterification of 8-chloro-1-octanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chlorooctyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 8-chloro-1-octanol and acetic acid.
Substitution: Various substituted octyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chlorooctyl acetate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 8-chlorooctyl acetate involves its interaction with biological molecules through its ester and chlorine functional groups. The ester linkage can undergo hydrolysis, releasing 8-chloro-1-octanol and acetic acid, which can interact with cellular components. The chlorine atom may also participate in substitution reactions, potentially modifying the activity of biological molecules .
Comparación Con Compuestos Similares
Octyl acetate: Similar ester structure but lacks the chlorine atom.
8-Chloro-1-octanol: Precursor to 8-chlorooctyl acetate, lacks the ester linkage.
Propiedades
Fórmula molecular |
C10H19ClO2 |
|---|---|
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
8-chlorooctyl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Clave InChI |
GMADNPIAEYOEIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


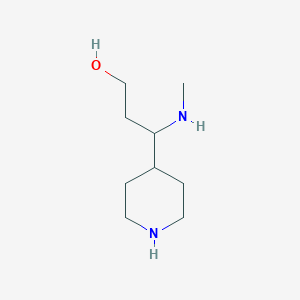

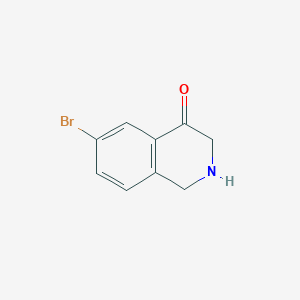


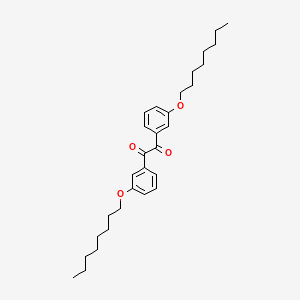
![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
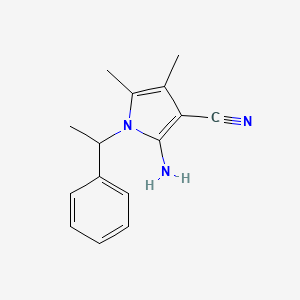
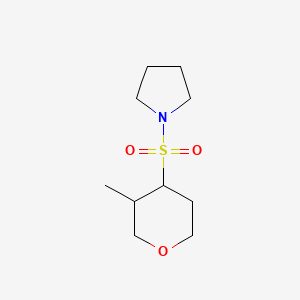

![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
